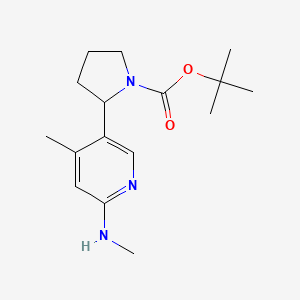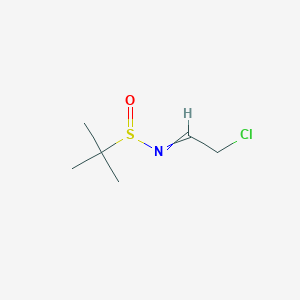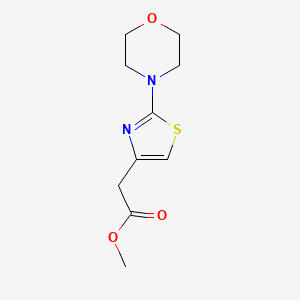
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine is a chemical compound with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol . This compound is characterized by the presence of a chloro group at the 6th position, an isobutyl group attached to a pyrrolidine ring at the 3rd position, and a methyl group at the 2nd position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions on the pyridine ring. This can be achieved using reagents such as thionyl chloride for chlorination and methyl iodide for methylation.
Coupling Reactions: The isobutyl group is attached to the pyrrolidine ring through a coupling reaction, often using a Grignard reagent or an organolithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide.
Reduction: Formation of the reduced pyridine derivative.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-Chloro-3-(1-methylpyrrolidin-2-yl)-2-methylpyridine
- 6-Chloro-3-(1-ethylpyrrolidin-2-yl)-2-methylpyridine
- 6-Chloro-3-(1-propylpyrrolidin-2-yl)-2-methylpyridine
Uniqueness
6-Chloro-3-(1-isobutylpyrrolidin-2-yl)-2-methylpyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C14H21ClN2 |
|---|---|
分子量 |
252.78 g/mol |
IUPAC名 |
6-chloro-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)9-17-8-4-5-13(17)12-6-7-14(15)16-11(12)3/h6-7,10,13H,4-5,8-9H2,1-3H3 |
InChIキー |
PXAMAPUTXROFOZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)
![methyl 5-[(E)-N'-hydroxycarbamimidoyl]furan-3-carboxylate](/img/structure/B11818654.png)


![rac-(1R,4S,5S)-5-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, endo](/img/structure/B11818665.png)
![Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate](/img/structure/B11818673.png)



![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
![(5R)-bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11818716.png)


